molecular formula C12H8F2N4OS2 B8296539 5-(2,3-Difluorobenzylthio)-2-aminothiazolo[4,5-d]pyrimidin-7-ol

5-(2,3-Difluorobenzylthio)-2-aminothiazolo[4,5-d]pyrimidin-7-ol

Cat. No. B8296539
M. Wt: 326.3 g/mol
InChI Key: SFLIILJRMUOVNE-UHFFFAOYSA-N
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Patent
US07585867B2

Procedure details

The product of step (c) (10.0 g) was suspended in phosphoryl chloride (55 ml). N,N-dimethylaniline (5.5 ml) added slowly and reaction mixture heated at reflux for 2 hours. Allowed to cool, then poured on to ice with vigorous stirring; temperature was not allowed to go above 45° C. (ice added). After approximately 20 minutes the temperature stabilized at 30° C. The solid that formed was collected by filtration and washed with water. Purified by column chromatography (EtOAc to 5% MeOH in EtOAc) to give 3.34 g of product. 31% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[C:9](=O)[NH:8][C:7]([S:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:14]=3[F:20])=[N:6][C:5]=2[N:21]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:33])=O>>[Cl:33][C:9]1[C:4]2[S:3][C:2]([NH2:1])=[N:21][C:5]=2[N:6]=[C:7]([S:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:14]=2[F:20])[N:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC2=C(N=C(NC2=O)SCC2=C(C(=CC=C2)F)F)N1
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Allowed to cool
ADDITION
Type
ADDITION
Details
poured on to ice with vigorous stirring
CUSTOM
Type
CUSTOM
Details
to go above 45° C.
ADDITION
Type
ADDITION
Details
(ice added)
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Purified by column chromatography (EtOAc to 5% MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)SCC1=C(C(=CC=C1)F)F)N=C(S2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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